molecular formula C17H20N4O3 B7636336 N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide

Numéro de catalogue B7636336
Poids moléculaire: 328.4 g/mol
Clé InChI: XCZDQAZLFNZDMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that play a crucial role in the survival and growth of cancer cells. Venetoclax has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).

Mécanisme D'action

Venetoclax selectively binds to BCL-2 proteins, which are anti-apoptotic proteins that play a crucial role in the survival and growth of cancer cells. By binding to BCL-2 proteins, Venetoclax induces apoptosis of cancer cells, leading to their death. Venetoclax has been shown to have a high affinity for BCL-2 proteins, making it a potent inhibitor of these proteins.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis of cancer cells in preclinical and clinical studies. In addition, Venetoclax has been shown to have a favorable safety profile, with manageable side effects. The most common side effects of Venetoclax include nausea, diarrhea, and fatigue. Venetoclax has also been shown to have a low risk of causing tumor lysis syndrome (TLS), a potentially life-threatening complication that can occur when cancer cells are rapidly destroyed.

Avantages Et Limitations Des Expériences En Laboratoire

Venetoclax has several advantages for lab experiments. It is a potent inhibitor of BCL-2 proteins, making it a valuable tool for studying the role of these proteins in cancer cells. In addition, Venetoclax has a favorable safety profile, making it a safe and reliable tool for lab experiments. However, one limitation of Venetoclax is that it is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer.

Orientations Futures

There are several future directions for the use of Venetoclax in cancer treatment. One area of research is the use of Venetoclax in combination with other drugs, such as immune checkpoint inhibitors, to enhance its effectiveness. Another area of research is the development of new BCL-2 inhibitors with improved selectivity and potency. Finally, there is ongoing research into the use of Venetoclax in other types of cancer, such as multiple myeloma and non-Hodgkin lymphoma.

Méthodes De Synthèse

The synthesis of Venetoclax involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, which is then converted to 4-(4-chlorophenyl)-2,4-dioxobutanamide. This intermediate is then reacted with benzylamine to form N-benzyl-4-(4-chlorophenyl)-2,4-dioxobutanamide. The final step involves the reaction of N-benzyl-4-(4-chlorophenyl)-2,4-dioxobutanamide with N-methylcyclobutanecarboxamide to form N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide (Venetoclax).

Applications De Recherche Scientifique

Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In preclinical studies, Venetoclax has shown selective targeting of BCL-2 proteins, leading to apoptosis of cancer cells. In clinical trials, Venetoclax has shown promising results in patients with CLL, SLL, and AML. Venetoclax has also been studied in combination with other drugs, such as rituximab, for the treatment of CLL and SLL.

Propriétés

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-20(16(23)12-8-5-9-12)13-14(18)21(17(24)19-15(13)22)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,18H2,1H3,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDQAZLFNZDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.